molecular formula C20H13BrN6O2S B2488570 3,3-dimethyl-N-(4-methylbenzyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide CAS No. 1112407-38-1

3,3-dimethyl-N-(4-methylbenzyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide

Cat. No.: B2488570
CAS No.: 1112407-38-1
M. Wt: 481.33
InChI Key: UQTFTLARMJCWNS-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(4-methylbenzyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide is a useful research compound. Its molecular formula is C20H13BrN6O2S and its molecular weight is 481.33. The purity is usually 95%.
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Biological Activity

3,3-Dimethyl-N-(4-methylbenzyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its indoline core, which is modified with a sulfonamide group and a pyrrolidine derivative. The structural formula can be represented as follows:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

This structure contributes to its interactions with various biological targets.

Research indicates that compounds similar to this compound often exhibit their biological effects through the inhibition of specific enzymes and receptors involved in cancer progression and neurodegenerative diseases.

Carbonic Anhydrase Inhibition

One significant mechanism involves the inhibition of carbonic anhydrases (CAs), particularly CA IX and CA XII. These enzymes are often overexpressed in tumor tissues and are associated with poor prognosis in cancer patients. Studies have shown that related indoline derivatives can inhibit these enzymes with KiK_i values in the nanomolar range, leading to reduced tumor cell proliferation and increased apoptosis in cancer cell lines such as MCF7 (breast cancer) and A431 (skin cancer) .

Anticancer Activity

The compound has demonstrated promising anticancer properties:

Cell Line IC50 (µM) Mechanism
MCF712.9Inhibition of CA IX; induction of apoptosis
A43115.5Suppression of hypoxia-induced CA IX expression
U93710.0Apoptosis via p53 pathway activation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that lower values correlate with higher potency.

Anticonvulsant Activity

In addition to anticancer effects, related compounds have shown anticonvulsant activity. For instance, modifications at the N-benzyl site have been linked to enhanced efficacy against seizure models .

Case Studies

  • Study on MCF7 Cells : A study evaluating the effects of indoline sulfonamides on MCF7 cells revealed that treatment led to increased levels of p53 and caspase-3, indicating activation of apoptotic pathways. The compound's ability to reverse chemoresistance to doxorubicin was also noted, showcasing its potential as an adjunct therapy in resistant cancer cases .
  • Neurological Models : In animal models for epilepsy, derivatives similar to this compound demonstrated significant reductions in seizure frequency compared to control groups, supporting its potential use as an anticonvulsant .

Properties

CAS No.

1112407-38-1

Molecular Formula

C20H13BrN6O2S

Molecular Weight

481.33

IUPAC Name

6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H13BrN6O2S/c21-13-8-6-12(7-9-13)17-23-16(29-26-17)11-30-20-24-18-15(10-22-25-18)19(28)27(20)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,25)

InChI Key

UQTFTLARMJCWNS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br

solubility

not available

Origin of Product

United States

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